6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid
説明
6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a pyrazolo[1,5-a]pyridine derivative featuring a difluorinated ether substituent at the 6-position and a carboxylic acid group at the 3-position. Pyrazolo[1,5-a]pyridine derivatives are widely explored in medicinal chemistry due to their heterocyclic scaffold, which enables diverse biological interactions, particularly in kinase inhibition and antimicrobial applications .
特性
分子式 |
C11H10F2N2O3 |
|---|---|
分子量 |
256.21 g/mol |
IUPAC名 |
6-(1,3-difluoropropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10F2N2O3/c12-3-8(4-13)18-7-1-2-10-9(11(16)17)5-14-15(10)6-7/h1-2,5-6,8H,3-4H2,(H,16,17) |
InChIキー |
VZPIONBJDDEVIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=NN2C=C1OC(CF)CF)C(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield pyrazolo[1,5-A]pyridine-3-carboxylate derivatives . The final product is obtained through hydrolysis in the presence of sodium hydroxide.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves using solvents like dimethylformamide to dissolve the reactants and potassium carbonate to improve solubility and reaction efficiency . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially with fluorinating agents like Selectfluor.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Selectfluor in anhydrous acetonitrile.
Major Products
The major products formed from these reactions include various fluorinated derivatives and oxidized or reduced forms of the original compound.
科学的研究の応用
6-((1,
生物活性
6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound with a distinctive structure characterized by a pyrazolo[1,5-A]pyridine core and a difluoroalkyl ether group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 256.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against drug-resistant strains of Mycobacterium tuberculosis.
Chemical Structure
The unique structural features of 6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid enhance its biological activity compared to simpler analogs. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 256.21 g/mol |
| CAS Number | 2135331-60-9 |
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-A]pyridine exhibit significant potency against drug-resistant strains of Mycobacterium tuberculosis . The interactions of this compound with specific bacterial enzymes or pathways critical for survival are currently under investigation. Preliminary studies suggest that the compound may inhibit key metabolic processes in bacteria, leading to its antibacterial effects.
The precise mechanism through which 6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid exerts its biological activity is still being elucidated. However, it is hypothesized that the difluoroalkyl ether group enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets .
Study on Antitubercular Activity
In a recent study evaluating the antitubercular activity of various pyrazolo derivatives, 6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid was noted for its high efficacy against resistant strains of Mycobacterium tuberculosis. The study utilized both in vitro and in vivo models to demonstrate the compound's ability to reduce bacterial load significantly .
Comparative Analysis with Related Compounds
The following table compares 6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Core pyrazolo structure | Simpler structure without the difluoro substituent |
| 4-Methyl-pyrazolo[1,5-a]pyridine | Methyl substitution on the pyrazolo core | Lacks carboxylic acid functionality |
| 6-(difluoropropan-2-yl)pyrazolo[1,5-a]pyridine | Similar ether group | Enhanced biological activity due to difluoroalkyl group |
類似化合物との比較
Amide Derivatives of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
Example Compounds :
Key Differences :
- This may enhance solubility but reduce lipophilicity compared to the target compound’s difluoropropoxy ether.
- Biological Activity : Amides are frequently associated with improved target binding due to hydrogen-bond interactions with receptors, as seen in antituberculosis and kinase inhibitor applications . In contrast, the ether group in the target compound may prioritize metabolic stability and membrane permeability.
Pyrazolo[1,5-a]pyrimidine Analogs
Example Compound :
Key Differences :
- Ring Structure : Pyrimidine introduces an additional nitrogen atom, altering electron distribution and aromaticity. This can enhance π-π stacking interactions but may reduce solubility due to increased basicity.
Ether Derivatives with Alternative Substituents
Example Compounds :
Key Differences :
- Ether Group Complexity : The tetrahydropyran group introduces a bulky, oxygen-rich substituent, which may hinder receptor access compared to the compact difluoropropoxy chain.
- Fluorine Effects: The difluoropropoxy group in the target compound leverages fluorine’s electronegativity to enhance metabolic stability and lipophilicity, whereas non-fluorinated ethers (e.g., ethyl ester) may exhibit faster clearance .
Halogenated Derivatives
Example Compounds :
Key Differences :
- Halogen vs. Fluorine : Chlorine’s larger atomic radius and polarizability may improve hydrophobic interactions but increase molecular weight. Fluorine’s smaller size and strong C-F bonds offer steric minimalism and oxidative stability.
- Electronic Effects : Difluoropropoxy’s electron-withdrawing nature may fine-tune the carboxylic acid’s acidity, influencing ionization and binding at physiological pH .
Structural and Physicochemical Data Table
*Inferred data based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
